molecular formula C11H7BrN2S B14878941 8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14878941
M. Wt: 279.16 g/mol
InChI Key: UROGBVPPQKMIQP-UHFFFAOYSA-N
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Description

8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom at the 8th position and a thiophene ring at the 2nd position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under acidic conditions.

    Bromination: The imidazo[1,2-a]pyridine core is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Thiophene Substitution: The final step involves the introduction of the thiophene ring at the 2nd position. This can be done via a Suzuki-Miyaura coupling reaction using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for thiophene reduction.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

Scientific Research Applications

8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.

    8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine: Contains a furan ring instead of thiophene, which influences its electronic properties and reactivity.

Uniqueness

8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

8-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2S/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H

InChI Key

UROGBVPPQKMIQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C3=CC=CS3

Origin of Product

United States

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